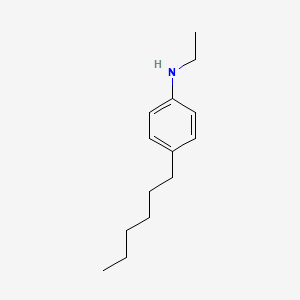

N-ethyl-4-hexylaniline

Description

N-Ethyl-4-hexylaniline (C₁₄H₂₃N) is a substituted aniline derivative featuring an ethyl group attached to the nitrogen atom and a hexyl chain at the para position of the benzene ring.

Properties

IUPAC Name |

N-ethyl-4-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12,15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENOWJVIYGKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hexylaniline typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to aniline. The aniline is then alkylated with hexyl chloride in the presence of a catalyst such as aluminum chloride to form 4-hexylaniline. Finally, the 4-hexylaniline undergoes N-ethylation using ethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of N-ethyl-4-hexylaniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hexylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine, chlorine, and nitrating mixtures are used under controlled conditions

Major Products Formed

Scientific Research Applications

N-ethyl-4-hexylaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential role in drug development, particularly in cancer treatment.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-ethyl-4-hexylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects .

Comparison with Similar Compounds

Substituent Effects: Position and Functional Groups

- N-Hexyl-2-Methyl-4-Nitroaniline (): This compound features a hexyl group on the nitrogen, a methyl group at the ortho position, and a nitro group at the para position. The nitro group strongly influences electronic properties (e.g., electron-withdrawing effect), as evidenced by IR peaks at 1530 cm⁻¹ (C=C stretching) and 1317 cm⁻¹ (NO₂ symmetric stretching) . In contrast, N-ethyl-4-hexylaniline lacks electron-withdrawing groups, suggesting higher electron density on the aromatic ring, which may enhance reactivity in electrophilic substitutions.

3-Chloro-N-(4-ethoxybenzyl)-4-Methylaniline ():

The presence of a chlorine atom and ethoxybenzyl group introduces steric hindrance and polar effects. N-Ethyl-4-hexylaniline’s hexyl chain may confer greater hydrophobicity compared to the ethoxybenzyl substituent, impacting solubility in organic solvents .

Alkyl Chain Length and Phase Behavior

- N-(4-n-Heptyloxybenzylidene)-4′-Hexylaniline (7O.6) (): This liquid crystal exhibits a triclinic crystal structure (space group P1) with a heptoxy chain and hexylaniline core. For N-ethyl-4-hexylaniline, the hexyl chain’s flexibility could promote mesophase formation, though its lack of a benzylidene linkage (unlike 7O.6) may limit liquid crystalline behavior.

Methane Diffusion in N-(4-n-Pentyloxybenzylidene)-4-n-Hexylaniline (50.6) ():

The anisotropic diffusion of methane in 50.6’s nematic (N) and smectic (SA) phases highlights the role of alkyl chains in defining molecular packing. N-Ethyl-4-hexylaniline’s hexyl substituent might similarly influence diffusion properties in solvent systems, though experimental confirmation is needed .

Nitrogen Substituent Effects

- N-Methyl-O-(2-Methylenecyclohexyl)-N-Phenylhydroxylamine (): Methyl and hydroxylamine groups on nitrogen alter redox behavior and steric profiles.

Data Tables

Table 2: Alkyl Chain Impact on Physical Properties

Research Findings and Implications

- Synthesis: The alkylation of aniline derivatives (e.g., using NaH/DMF and bromoalkanes, as in ) could be adapted for N-ethyl-4-hexylaniline synthesis, with ethyl bromide for N-alkylation and hexyl bromide for ring substitution .

- Thermal Stability: Longer alkyl chains (e.g., hexyl vs. butyl in 4O.2) enhance thermal stability in liquid crystals , suggesting N-ethyl-4-hexylaniline may exhibit higher melting points than shorter-chain analogs.

Biological Activity

N-ethyl-4-hexylaniline (CAS No. 1422573-77-0) is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of aniline, featuring an ethyl group at the nitrogen atom and a hexyl group at the para position of the benzene ring. Its molecular formula is C14H23N, and it exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

N-ethyl-4-hexylaniline undergoes several chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The mechanism of action primarily involves the compound's interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes and receptors through hydrogen bonding and hydrophobic interactions with target molecules. This can lead to significant alterations in protein conformation and function, resulting in various biological effects.

Antimicrobial Activity

Research has indicated that derivatives of aniline compounds, including N-ethyl-4-hexylaniline, exhibit antimicrobial properties. A study on related compounds demonstrated varying degrees of antibacterial and antifungal activities, suggesting that structural modifications can enhance these effects . The Minimum Inhibitory Concentration (MIC) values were determined for various concentrations, indicating effective inhibition of microbial growth at specific dosages.

Cytotoxicity

The cytotoxic effects of N-ethyl-4-hexylaniline have been investigated on human cell lines. For instance, studies measuring cell viability in fibroblast cultures have shown that certain concentrations can lead to significant cytotoxicity, which is essential for evaluating its potential therapeutic applications . The relationship between structure and activity suggests that the presence of specific functional groups influences cytotoxic outcomes.

Case Studies

- Antioxidant Activity : A comparative study on vanillin derivatives highlighted that compounds with similar structural features to N-ethyl-4-hexylaniline exhibited notable antioxidant capacities. The presence of electron-donating groups was correlated with enhanced radical scavenging activity, which could be extrapolated to predict similar behavior in this compound .

- Pharmacological Potential : Investigations into the pharmacological properties of N-ethyl-4-hexylaniline have suggested its potential role in drug development, particularly in oncology. Its ability to interact with biological macromolecules positions it as a candidate for further studies aimed at cancer treatment.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.